5-Methoxyindoleacetic acid

Description

5-Methoxyindole-3-acetic acid has been reported in Daphnia pulex and Solanum lycopersicum with data available.

serotonin metabolite

Structure

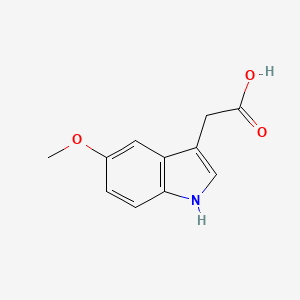

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCNDHOPIHDTHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188268 |

Source

|

| Record name | 5-Methoxyindoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5-Methoxyindoleacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3471-31-6 |

Source

|

| Record name | 5-Methoxyindoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxyindoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindol-3-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSN7CK6ETH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxyindoleacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxyindoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Methoxyindoleacetic acid (5-MIAA), a significant metabolite of melatonin. The document details both the biological and chemical synthesis routes, offering structured data, experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Biological Synthesis of this compound

The biosynthesis of 5-MIAA is intrinsically linked to the metabolic pathway of serotonin and melatonin. The key enzymatic conversion involves the O-methylation of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin.

Signaling Pathway

The primary enzyme responsible for the final step in 5-MIAA biosynthesis is Hydroxyindole-O-methyltransferase (HIOMT) , also known as N-acetylserotonin O-methyltransferase (ASMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 5-HIAA.

Quantitative Data

While 5-HIAA is a substrate for HIOMT, studies have indicated that it is a relatively poor one compared to other hydroxyindoles like N-acetylserotonin.[1] The enzymatic activity is tissue and species-dependent.[1]

| Enzyme | Substrate | Apparent Km | Vmax | Source |

| HIOMT | N-acetylserotonin | ~10 µM | ~40 fmol/h/mg protein | Mouse Retina[2] |

| HIOMT | 5-Hydroxyindoleacetic Acid | Data not readily available | Lower than for N-acetylserotonin | General Observation[1] |

Experimental Protocol: In Vitro HIOMT Activity Assay

This protocol is adapted from methods used for measuring HIOMT activity with various substrates and can be applied to the synthesis of 5-MIAA from 5-HIAA.[2]

Materials:

-

Purified or recombinant HIOMT enzyme

-

5-Hydroxyindoleacetic acid (5-HIAA)

-

S-adenosyl-L-methionine (SAM)

-

Phosphate buffer (e.g., 0.1 M, pH 7.9)

-

Quenching solution (e.g., 0.1 M HCl)

-

HPLC system with a C18 column and a fluorescence or UV detector

-

This compound standard

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer

-

HIOMT enzyme solution

-

5-HIAA solution (e.g., to a final concentration of 1 mM)

-

-

Initiation of Reaction: Initiate the reaction by adding SAM solution (e.g., to a final concentration of 0.5 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet any precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis:

-

Inject a known volume of the supernatant into the HPLC system.

-

Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the product (5-MIAA) from the substrate (5-HIAA).

-

Detect the compounds using a fluorescence detector (e.g., excitation at 280 nm, emission at 340 nm) or a UV detector.

-

-

Quantification: Quantify the amount of 5-MIAA produced by comparing the peak area to a standard curve generated with known concentrations of a 5-MIAA standard.

Chemical Synthesis of this compound

The chemical synthesis of 5-MIAA can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach for constructing the indole ring system.

Fischer Indole Synthesis Pathway

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.[3][4][5] For the synthesis of 5-methoxyindole-3-acetic acid, p-methoxyphenylhydrazine is reacted with a suitable four-carbon carbonyl compound containing a carboxylic acid or a precursor group. A common precursor for the acetic acid side chain is succinaldehydic acid or a protected form thereof.[5]

Quantitative Data

The yields of the Fischer indole synthesis can vary significantly depending on the specific reagents, catalyst, and reaction conditions used.

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Methoxyphenylhydrazine, Succinaldehydic acid | Polyphosphoric acid (PPA) | - | ~100 | 50-70 (estimated) | General Fischer Indole[3] |

| 5-Bromoindole, Sodium methoxide, Cu(I) catalyst | - | Methanol | 80-120 | >95 (for 5-methoxyindole) | [6] |

Note: The first entry is an estimation based on typical Fischer indole synthesis yields. The second entry is for the synthesis of the precursor 5-methoxyindole, which can then be further functionalized to 5-MIAA.

Experimental Protocol: Fischer Indole Synthesis

This protocol provides a general procedure for the synthesis of 5-MIAA via the Fischer indole synthesis.[3][5]

Materials:

-

p-Methoxyphenylhydrazine hydrochloride

-

Succinaldehydic acid (or a suitable precursor like γ-aminobutyric acid, which can be converted to the aldehyde in situ)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in ethanol)

-

Sodium acetate (if starting from the hydrochloride salt)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation (if not in situ):

-

Dissolve p-methoxyphenylhydrazine hydrochloride and sodium acetate in ethanol.

-

Add succinaldehydic acid and stir the mixture at room temperature for 1-2 hours.

-

The hydrazone may precipitate and can be collected by filtration.

-

-

Indolization:

-

Add the hydrazone (or the mixture from step 1) to polyphosphoric acid.

-

Heat the mixture to approximately 100°C and stir for 1-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture and pour it onto ice-water.

-

Neutralize the mixture with a sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-MIAA by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, gradually increasing the polarity.[7][8][9]

-

Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[7][10][11][12]

-

Purification and Characterization

Purification Methods

-

Column Chromatography: A standard method for purifying the crude product from chemical synthesis. Silica gel is a common stationary phase, with a mobile phase gradient of hexane and ethyl acetate.[7][8][9]

-

Recrystallization: An effective method for obtaining high-purity crystalline 5-MIAA. Suitable solvent systems include ethanol/water and ethyl acetate/hexane.[7][10][11][12]

Analytical Methods for Quantification and Characterization

Accurate quantification and structural confirmation are critical. HPLC and GC-MS are commonly employed for these purposes.

| Technique | Sample Preparation | Typical Conditions | Detection |

| HPLC-UV/Fluorescence | Dissolve in mobile phase, filter. | C18 column; Acetonitrile/water gradient with 0.1% formic acid. | UV (280 nm) or Fluorescence (Ex: 280 nm, Em: 340 nm) |

| GC-MS | Derivatization (e.g., silylation with BSTFA or methylation with diazomethane) is required to increase volatility.[13][14][15][16][17][18][19] | Capillary column (e.g., DB-5ms); Temperature programming. | Mass Spectrometry (EI or CI) |

Experimental Protocol: GC-MS Analysis of 5-MIAA (with Derivatization)

This protocol outlines a general method for the analysis of 5-MIAA using GC-MS, which requires a derivatization step.[13][14][18]

Materials:

-

Sample containing 5-MIAA

-

Internal standard (e.g., deuterated 5-MIAA)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a dried sample extract, add an internal standard.

-

Add anhydrous pyridine to dissolve the sample.

-

-

Derivatization:

-

Add the derivatization agent (BSTFA with 1% TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of 5-MIAA.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a suitable temperature program to separate the analytes.

-

The mass spectrometer is typically operated in electron ionization (EI) mode, and the characteristic ions of the derivatized 5-MIAA are monitored.

-

-

Quantification:

-

Quantify 5-MIAA based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.

-

Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.7 (s, 1H, NH), ~7.2 (d, 1H), ~7.0 (d, 1H), ~6.7 (dd, 1H), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂)[20] |

| ¹³C NMR | Characteristic peaks for the indole ring, methoxy group, and acetic acid side chain.[20] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 205, and characteristic fragment ions.[21] |

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the described protocols for their particular applications.

References

- 1. Hydroxyindole-O-methyltransferase activity in ocular and brain structures of rabbit and hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyindole-O-methyltransferase (HIOMT) activity in the retina of melatonin-proficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. mt.com [mt.com]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 14. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. jfda-online.com [jfda-online.com]

- 16. lipidmaps.org [lipidmaps.org]

- 17. blog.organomation.com [blog.organomation.com]

- 18. Page Revision for GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 19. researchgate.net [researchgate.net]

- 20. 5-Methoxyindole-3-acetic acid(3471-31-6) 13C NMR spectrum [chemicalbook.com]

- 21. This compound | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methoxyindoleacetic acid chemical properties and structure

An In-depth Technical Guide to 5-Methoxyindoleacetic Acid: Chemical Properties, Structure, and Biological Significance

Introduction

5-Methoxyindole-3-acetic acid (5-MIAA) is an indole compound that serves as a metabolite of melatonin and is found in the pineal gland.[1] It belongs to the class of indole-3-acetic acid derivatives, which are characterized by an acetic acid group attached to the third carbon of the indole ring system.[2] This compound has garnered interest within the scientific community for its diverse biological activities, including antibacterial properties and its potential to function as both a pro-oxidant and an antioxidant.[3] Furthermore, 5-MIAA is utilized as a chemical reagent and a precursor in the synthesis of various pharmacologically active molecules, such as antitumor agents and selective COX-2 inhibitors.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and known biological pathways for researchers, scientists, and professionals in drug development.

Chemical Structure

The chemical structure of this compound is defined by an indole core, with a methoxy group (-OCH₃) substituted at the 5th position and an acetic acid (-CH₂COOH) group at the 3rd position.

-

IUPAC Name: 2-(5-methoxy-1H-indol-3-yl)acetic acid[5]

-

SMILES: COC1=CC=C2NC=C(CC(O)=O)C2=C1[1]

-

InChI: InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)[5]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][3][5] |

| Molecular Weight | 205.21 g/mol | [1][3][5] |

| Appearance | White solid / Crystalline solid | [1][6] |

| Melting Point | 145-148 °C (decomposes) | [4] |

| Solubility | DMSO: 88 mg/mL (428.83 mM) DMF: 20 mg/mL Ethanol: 10 mg/mL DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][6] |

| Storage Temperature | Powder: -20°C for 3 years In solvent: -80°C for 1 year | [1][3] |

| CAS Number | 3471-31-6 | [1][4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocols

Two common synthetic routes for indole derivatives like 5-MIAA are outlined below.

1. Synthesis from 5-Bromoindole (Ullmann Condensation Approach)

This method involves the methoxylation of a bromo-substituted indole precursor.

-

Step 1: Reaction Setup: In a suitable reaction vessel, 5-bromoindole is combined with a 30% solution of sodium methoxide in methanol.[7][8]

-

Step 2: Catalysis: A copper-based catalyst system, such as cuprous bromide (CuBr) and a nitrogen-containing ligand like phenanthroline, is introduced to the mixture at room temperature.[7][8]

-

Step 3: Heating and Monitoring: The reaction mixture is heated to a temperature between 80-120°C and maintained for 5-10 hours. The progress of the reaction is monitored using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Step 4: Workup and Purification: Upon completion, the mixture is cooled, and the methanol is removed via distillation under reduced pressure. The resulting residue is then purified through extraction and recrystallization to yield the 5-methoxyindole product, which can be further modified to produce 5-MIAA.[8]

2. Synthesis from 2-Nitrophenylacetic Acid Derivative

This multi-step approach builds the indole ring system through reduction and cyclization.

-

Step 1: Preparation of 5-methoxy-2-nitrophenylacetic acid: The synthesis begins with the appropriate substituted o-nitrophenylacetic acid.[9]

-

Step 2: Reductive Cyclization: The nitro-substituted intermediate is dissolved in anhydrous methanol. A slurry of 10% palladium on activated carbon is added as a catalyst, followed by the addition of ammonium formate.[7][9]

-

Step 3: Reaction Execution: The mixture is stirred at room temperature for approximately one hour. This step involves the reduction of the nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the indole ring.[7][9]

-

Step 4: Isolation: The reaction mixture is filtered through a bed of Celite to remove the palladium catalyst. The filtrate is then processed to isolate the final product, which can be purified by recrystallization.[9]

Analytical Methodologies

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of indoleacetic acid derivatives in biological matrices.

LC-MS/MS Protocol for Analysis in Urine/Plasma

This generalized protocol is based on established methods for the closely related analyte, 5-hydroxyindoleacetic acid (5-HIAA).[10][11][12]

-

Step 1: Sample Preparation: Biological samples (e.g., urine or plasma) are prepared using a simple "dilute-and-shoot" method or protein precipitation.[10][12] For urine, this may involve a 1:1 dilution with a suitable buffer.[13] For plasma, protein precipitation is achieved by adding a solvent like acetonitrile.[12] A stable isotope-labeled internal standard (e.g., 5-HIAA-d5) is added to correct for matrix effects and procedural losses.[10]

-

Step 2: Chromatographic Separation: The prepared sample is injected into an LC system. Separation is achieved using a reversed-phase analytical column (e.g., C18).[10][12] A gradient elution with a mobile phase, typically consisting of an aqueous component with an acid (like formic acid) and an organic solvent (like methanol or acetonitrile), is used to separate the analyte from other matrix components.

-

Step 3: Mass Spectrometry Detection: The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, usually operating in positive ion mode.[10][13]

-

Step 4: Quantification: The analyte is quantified using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard to ensure specificity and accurate quantification.[10][12]

Biological Activity and Signaling Pathways

This compound is a metabolite within the tryptophan metabolic pathway.[2] Tryptophan is an essential amino acid that is converted into several biologically active molecules, including serotonin and melatonin. 5-MIAA is formed from melatonin.[1] While the direct signaling pathways of 5-MIAA are not as extensively characterized as those of its parent compounds, related 5-methoxyindole structures have been shown to influence key cellular processes. For instance, certain indole derivatives can modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation, and can also control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.[14][15]

Visualizations

The following diagrams illustrate the metabolic origin of 5-MIAA and a typical analytical workflow.

Caption: Simplified metabolic pathway from Tryptophan to 5-MIAA.

Caption: General experimental workflow for LC-MS/MS analysis.

References

- 1. 5-Methoxyindole-3-acetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. hmdb.ca [hmdb.ca]

- 3. goldbio.com [goldbio.com]

- 4. 5-Methoxyindole-3-acetic acid | 3471-31-6 [chemicalbook.com]

- 5. This compound | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 5-Methoxyindoleacetic Acid in Plant Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-acetic acid (IAA) is unequivocally the most crucial natural auxin, orchestrating a vast array of developmental and physiological processes in plants. Its biosynthesis, metabolism, and signaling pathways have been the subject of extensive research, forming a cornerstone of plant biology. This technical guide delves into the established principles of IAA's function and explores the less-understood world of its substituted analogue, 5-methoxyindoleacetic acid (5-MeO-IAA). While identified as a metabolite in certain plant species, the specific biological role of 5-MeO-IAA remains largely enigmatic. This document provides a comprehensive overview of auxin biology, discusses the structure-activity relationships of auxin analogues, and presents detailed experimental protocols that can be adapted for the study of novel auxin-like compounds. The information herein is intended to serve as a foundational resource for researchers investigating auxin signaling and for professionals in drug development exploring the potential of auxin-related molecules.

The Central Role of Indole-3-Acetic Acid (IAA) in Plant Life

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, influencing virtually every aspect of their growth and development.[1] From embryogenesis to senescence, IAA acts as a master regulator, controlling processes such as cell elongation, division, and differentiation.[2][3]

Biosynthesis of IAA

Plants primarily synthesize IAA from the amino acid tryptophan through several redundant pathways, with the indole-3-pyruvic acid (IPyA) pathway being the most prominent.[4] This two-step pathway first involves the conversion of tryptophan to IPyA by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA family of flavin monooxygenases.[5] While other tryptophan-dependent and -independent pathways exist, the IPyA pathway is considered the major route for IAA biosynthesis in most plants.[4]

Diagram: Tryptophan-Dependent IAA Biosynthesis Pathways

Caption: Major tryptophan-dependent pathways for IAA biosynthesis in plants.

Metabolism and Homeostasis of IAA

The precise spatial and temporal distribution of IAA is critical for proper plant development. This is achieved through a combination of polar transport and metabolic processes that regulate the levels of active IAA.[6] IAA can be reversibly inactivated by conjugation to sugars or amino acids, forming storage forms that can be hydrolyzed to release free IAA when needed.[7] Irreversible inactivation occurs through oxidation, primarily to 2-oxindole-3-acetic acid (oxIAA).[5]

The Canonical Auxin Signaling Pathway

The perception and transduction of the auxin signal are mediated by a well-defined nuclear pathway. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factors (ARFs), thereby preventing the transcription of auxin-responsive genes.[3] When auxin levels rise, it acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the expression of target genes that drive auxin-mediated physiological responses.[9]

Diagram: Canonical Auxin Signaling Pathway

Caption: Simplified model of the canonical auxin signaling pathway.

This compound (5-MeO-IAA): An Uncharted Territory in Plant Science

While IAA holds the spotlight in auxin research, the roles of its substituted derivatives are far less understood. This compound (5-MeO-IAA) is a methoxylated form of IAA that has been identified as a metabolite in Brassica napus and Solanum lycopersicum. However, comprehensive studies detailing its specific biological functions in plants are currently lacking.

Potential Biosynthesis and Metabolism

The biosynthetic pathway of 5-MeO-IAA in plants has not been elucidated. It is plausible that it could be synthesized from a methoxylated tryptophan precursor or through the modification of IAA itself by an O-methyltransferase. The presence of IAA carboxyl methyltransferases in plants, which convert IAA to methyl-IAA, suggests that enzymatic modifications of the IAA molecule are a part of auxin homeostasis.[10][11] Similarly, the metabolic fate of 5-MeO-IAA in plants is unknown.

Hypothetical Biological Activity based on Structure-Activity Relationships

The biological activity of auxin and its analogues is intrinsically linked to their chemical structure. Key features for auxin activity include a planar aromatic ring and a carboxyl group-containing side chain.[12] The presence of a methoxy group at the 5-position of the indole ring in 5-MeO-IAA could potentially alter its binding affinity to the TIR1/AFB receptors, its transport characteristics, and its metabolic stability.

Structure-activity relationship studies of various synthetic auxins have shown that substitutions on the aromatic ring can significantly impact their physiological effects.[13][14] For instance, a halogen at the 4-position of the phenoxyacetic acid ring is important for the auxinic activity of 2,4-D.[14] Therefore, the methoxy group in 5-MeO-IAA could either enhance or diminish its auxin activity, or confer novel biological functions. Further research is required to determine its precise role.

Quantitative Data on Auxin Effects

While specific quantitative data for 5-MeO-IAA is not available in the literature, the effects of IAA on various plant growth parameters are well-documented and can serve as a benchmark for future comparative studies.

| Plant Species | IAA Concentration | Observed Effect | Reference |

| Zea mays (Maize) | 0.01 mmol/L | Significant increase in plant height, shoot and root biomass under cadmium stress. | [15] |

| Zea mays (Maize) | 0.1 - 2.5 mmol/L | Significant decrease in root biomass and root length under cadmium stress. | [15] |

| Allium cepa (Onion) | Various | Concentration-dependent increase in fresh bulb weight and phenolic compounds. | [16] |

| Medicago x varia (Alfalfa) | Not specified | Application of a mixture with cytokinin during the vegetative stage was most effective. | [17] |

Experimental Protocols

The following protocols for the extraction, purification, and quantification of IAA from plant tissues can be adapted for the study of 5-MeO-IAA.

Extraction and Purification of Indolic Compounds

This protocol is a general guideline and may require optimization for different plant tissues and for the specific analysis of 5-MeO-IAA.

-

Tissue Homogenization:

-

Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add an appropriate internal standard (e.g., ¹³C₆-IAA for IAA analysis) to the homogenized tissue.

-

Extract the powder with a suitable solvent, such as 80% methanol or an isopropanol/imidazole buffer.

-

Incubate on ice and then centrifuge to pellet the debris.

-

-

Solid-Phase Extraction (SPE):

-

The supernatant can be purified using SPE cartridges to remove interfering compounds. C18 or Oasis HLB cartridges are commonly used for auxin extraction.

-

Condition the cartridge with methanol and then equilibrate with the extraction buffer.

-

Load the sample and wash with a non-eluting solvent.

-

Elute the auxins with a suitable solvent (e.g., methanol or acetonitrile).

-

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the quantification of auxins.

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode for IAA.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Diagram: Experimental Workflow for Auxin Analysis

Caption: A general workflow for the extraction and quantification of auxins from plant tissues.

Future Directions and Conclusion

The biological role of this compound in plants represents a significant knowledge gap in the field of auxin biology. While it has been identified in some plant species, its function as a potential plant growth regulator, its biosynthetic and metabolic pathways, and its interaction with the canonical auxin signaling machinery remain to be elucidated. The study of substituted auxin analogues like 5-MeO-IAA is crucial for a deeper understanding of the structure-activity relationships that govern auxin responses. Future research should focus on:

-

Systematic screening for the presence of 5-MeO-IAA across a wider range of plant species to determine its prevalence.

-

Comparative physiological assays to evaluate the auxin-like activity of 5-MeO-IAA relative to IAA in various bioassays (e.g., root elongation, hypocotyl elongation, and gene expression analysis).

-

Biochemical studies to identify potential enzymes involved in the biosynthesis and metabolism of 5-MeO-IAA.

-

Molecular modeling and in vitro binding assays to investigate the interaction of 5-MeO-IAA with the TIR1/AFB auxin co-receptors.

Unraveling the role of 5-MeO-IAA and other substituted auxins will not only expand our fundamental knowledge of plant hormone biology but may also open new avenues for the development of novel plant growth regulators and herbicides. The experimental frameworks and foundational knowledge presented in this guide provide a solid starting point for researchers embarking on this exciting area of investigation.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress [mdpi.com]

- 6. Auxin Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Systems and Synthetic Biology of Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduction of indole‐3‐acetic acid methyltransferase activity compensates for high‐temperature male sterility in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Auxin at Different Concentrations on the Growth, Root Morphology and Cadmium Uptake of Maize (Zea mays L.) [techscience.com]

- 16. Effect of the Exogenous Application of Different Concentrations of Indole-3-Acetic Acid as a Growth Regulator on Onion (Allium cepa L.) Cultivation | MDPI [mdpi.com]

- 17. An estimation of the effects of synthetic auxin and cytokinin and the time of their application on some morphological and physiological characteristics of Medicago x varia T. Martyn - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxyindoleacetic Acid: A Key Melatonin Metabolite in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindoleacetic acid (5-MIAA) is a significant metabolite of the neurohormone melatonin, and is also formed from the neurotransmitter serotonin. Historically considered a minor byproduct, emerging evidence highlights its potential role in various physiological and pathological processes, including inflammation and carcinogenesis. This technical guide provides a comprehensive overview of 5-MIAA, focusing on its biochemical pathways, physiological significance, and analytical methodologies. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this intriguing indoleamine.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine), primarily synthesized by the pineal gland, is renowned for its role in regulating circadian rhythms. Its metabolism is complex, yielding a variety of downstream molecules. Among these, this compound (5-MIAA) has garnered increasing interest. While not as extensively studied as the primary melatonin metabolite, 6-sulfatoxymelatonin, 5-MIAA's structural similarity to the anti-inflammatory drug indomethacin and its own biological activities suggest it is more than an inert waste product. This guide will delve into the current understanding of 5-MIAA, providing the necessary technical details for its study in research and clinical settings.

Biochemical Pathways of 5-MIAA Formation

5-MIAA is synthesized through two primary pathways originating from melatonin and serotonin.

2.1. Metabolism from Melatonin:

The conversion of melatonin to 5-MIAA involves a two-step enzymatic process. First, melatonin is deacetylated by an aryl acylamidase to form 5-methoxytryptamine (5-MT). Subsequently, 5-MT is oxidatively deaminated by monoamine oxidase (MAO), primarily MAO-A, to produce an unstable intermediate, 5-methoxyindole-3-acetaldehyde. This aldehyde is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield 5-MIAA.

2.2. Metabolism from Serotonin:

An alternative pathway for 5-MIAA synthesis begins with the neurotransmitter serotonin (5-hydroxytryptamine). Serotonin can be deaminated by MAO to form 5-hydroxyindole-3-acetaldehyde, which is then oxidized by ALDH to 5-hydroxyindoleacetic acid (5-HIAA), the major urinary metabolite of serotonin.[1] Finally, 5-HIAA can be O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce 5-MIAA.[2] It is important to note that the daily excretion pattern of 5-MIAA does not consistently correlate with that of 6-hydroxymelatonin, suggesting that a significant portion of urinary 5-MIAA may not originate from melatonin.[3]

Figure 1: Biochemical pathways leading to the formation of 5-MIAA.

Physiological and Pathophysiological Roles

The physiological significance of 5-MIAA is an active area of investigation. Its most notable reported function is its involvement in inflammatory processes and tumorigenesis.

3.1. Anti-inflammatory Activity and COX-2 Inhibition:

Several 5-methoxyindole metabolites of L-tryptophan, including 5-MIAA, have been shown to control the expression of cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme that is typically induced during inflammation and plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators.[5][6] The proposed mechanism involves the inhibition of COX-2 transcriptional activation.[4] This anti-inflammatory action is of significant interest, as chronic inflammation is a hallmark of many diseases, including cancer.

Figure 2: Proposed signaling pathway for 5-MIAA-mediated inhibition of COX-2 expression.

3.2. Role in Cancer:

Elevated urinary excretion of 5-MIAA has been observed in patients with cancers of the stomach, rectum, and lung.[1] In some instances, a correlation was found between high urinary levels of 5-MIAA and 5-HIAA.[1] The exact role of 5-MIAA in cancer is not fully elucidated and could be complex, potentially involving both pro- and anti-tumorigenic effects depending on the context. Its ability to modulate COX-2 is particularly relevant, as COX-2 is overexpressed in many cancers and contributes to tumor growth and metastasis.

Quantitative Data

The concentration of 5-MIAA can be measured in various biological fluids. The following tables summarize available quantitative data.

Table 1: 5-MIAA Levels in Human Urine

| Population | Mean ± SD (μ g/day ) | Analytical Method | Reference |

| Normal Subjects (n=3) | 4.77 ± 2.25 | GC-MS | [3] |

Table 2: 5-HIAA Reference Ranges (as a related metabolite)

| Biological Fluid | Condition | Concentration | Reference |

| 24-hour Urine | Normal | 2-9 mg/24h | [7] |

| Plasma | Normal (Fasting) | < 22 ng/mL | [8] |

| Cerebrospinal Fluid (CSF) | Healthy Volunteers | 93.3 ± 33.6 nmol/L | [9] |

| Cerebrospinal Fluid (CSF) | Parkinson's Disease | 15.8 µg/L (median) | [10] |

| Cerebrospinal Fluid (CSF) | Multiple System Atrophy | 13.6 µg/L (median) | [10] |

Note: Data for 5-MIAA in plasma and CSF is limited in the literature. The provided 5-HIAA data serves as a reference for a structurally related and biochemically linked metabolite.

Experimental Protocols

Accurate and reliable quantification of 5-MIAA is crucial for research. Below are detailed methodologies for its analysis.

5.1. Sample Collection and Storage:

-

Urine: For 24-hour urine collection, subjects should be instructed to discard the first morning void and then collect all subsequent urine for the next 24 hours in a container with an appropriate preservative (e.g., boric acid or stored at 4°C). Aliquots should be stored at -80°C until analysis.

-

Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C) within one hour of collection and stored at -80°C.

-

Cerebrospinal Fluid (CSF): CSF should be collected by lumbar puncture into polypropylene tubes. Samples should be immediately placed on ice and centrifuged to remove any cellular debris. The supernatant should be stored at -80°C.

5.2. Extraction of 5-MIAA from Urine (for GC-MS/LC-MS)

This protocol is a general guideline and may require optimization.

-

Sample Preparation: Thaw frozen urine samples at room temperature. Centrifuge at 2000 x g for 10 minutes to pellet any precipitate.

-

Internal Standard Spiking: To 1 mL of urine supernatant, add an appropriate internal standard (e.g., deuterated 5-MIAA).

-

Hydrolysis (Optional, for total 5-MIAA): To hydrolyze conjugated 5-MIAA, adjust the pH to ~1.0 with HCl and heat at 100°C for 30 minutes. Cool the sample before proceeding.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of deionized water.

-

Elute 5-MIAA with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS).

5.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile. Cap the vial and heat at 70°C for 30 minutes.

-

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) of characteristic ions for 5-MIAA and the internal standard.

-

5.4. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for 5-MIAA and the internal standard.

-

5.5. Monoamine Oxidase (MAO) Activity Assay

This is a general protocol for a fluorometric assay.

-

Sample Preparation: Homogenize tissue samples in assay buffer and centrifuge to obtain the supernatant containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the MAO substrate (e.g., tyramine), a fluorometric probe (e.g., Amplex Red), and horseradish peroxidase in the assay buffer.

-

Assay Procedure:

-

Add the sample to a 96-well plate.

-

To distinguish between MAO-A and MAO-B activity, pre-incubate separate samples with specific inhibitors (clorgyline for MAO-A and selegiline for MAO-B).

-

Initiate the reaction by adding the reaction mixture.

-

-

Measurement: Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C. The rate of fluorescence increase is proportional to the MAO activity.

5.6. Aldehyde Dehydrogenase (ALDH) Activity Assay

This is a general protocol for a spectrophotometric assay.

-

Sample Preparation: Prepare a cytosolic extract from tissue or cell samples.

-

Reaction Mixture: Prepare a reaction mixture containing NAD+, the aldehyde substrate (e.g., propionaldehyde), and a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.0).

-

Assay Procedure:

-

Add the sample to a cuvette or 96-well plate.

-

Initiate the reaction by adding the reaction mixture.

-

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of absorbance change is proportional to the ALDH activity.[8]

Experimental Workflows

The study of 5-MIAA and its role in biological systems can be approached through a systematic workflow.

Figure 3: A representative experimental workflow for investigating the role of 5-MIAA in inflammation.

Conclusion and Future Directions

This compound is emerging as a biologically active metabolite of melatonin with potential roles in inflammation and cancer. Its ability to modulate COX-2 expression warrants further investigation as a potential therapeutic target. The analytical methods and experimental protocols detailed in this guide provide a robust framework for researchers to further explore the physiological and pathological significance of 5-MIAA. Future research should focus on elucidating the precise molecular mechanisms of its action, establishing comprehensive reference ranges in various biological fluids across different populations and disease states, and evaluating its therapeutic potential in preclinical models. A deeper understanding of 5-MIAA will undoubtedly open new avenues for drug discovery and development in the fields of inflammation, oncology, and neurobiology.

References

- 1. [Excretion of 5-hydroxyindole-3-acetic and 5-methoxyindole-3-acetic acids in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and quantification of 5-methoxyindole-3-acetic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 8. interscienceinstitute.com [interscienceinstitute.com]

- 9. Elevated cerebrospinal fluid 5-hydroxyindoleacetic acid levels in women with comorbid depression and panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerebrospinal Fluid Levels of 5-Hydroxyindoleacetic Acid in Parkinson's Disease and Atypical Parkinsonian Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Enigma: A Technical Guide to 5-Methoxyindoleacetic Acid

A comprehensive overview for researchers, scientists, and drug development professionals on the biosynthesis, physiological functions, and analytical methodologies of 5-Methoxyindoleacetic acid (5-MIAA), a lesser-known indoleamine with emerging biological significance.

Introduction

This compound (5-MIAA) is an endogenous methoxyindole, structurally related to the well-characterized neurotransmitter serotonin and the chronobiotic hormone melatonin. While often considered a minor metabolite, accumulating evidence suggests that 5-MIAA possesses distinct biological activities and may play significant roles in various physiological and pathological processes. This technical guide provides an in-depth exploration of the current understanding of 5-MIAA, focusing on its biosynthesis, quantitative distribution, potential endogenous functions, and the analytical methods required for its study.

Biosynthesis and Metabolism of 5-MIAA

The primary pathway for the biosynthesis of 5-MIAA involves the metabolism of serotonin (5-hydroxytryptamine). Serotonin is first oxidatively deaminated by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde, which is then rapidly converted to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase. Subsequently, 5-HIAA is O-methylated by hydroxyindole-O-methyltransferase (HIOMT), the same enzyme responsible for the final step of melatonin synthesis, to produce 5-MIAA.

Figure 1: Simplified overview of the biosynthesis pathway of 5-MIAA from serotonin.

HIOMT activity is most prominent in the pineal gland, which is reflected in the relatively high concentrations of 5-MIAA found in this tissue.[1][2] The expression and activity of HIOMT are influenced by the light-dark cycle, suggesting a potential circadian rhythm in 5-MIAA production.

Quantitative Data on 5-MIAA Distribution

The concentration of 5-MIAA varies significantly across different biological matrices and species. The following tables summarize the available quantitative data.

| Biological Matrix | Species | Concentration Range | Analytical Method | Reference(s) |

| Pineal Gland | Human | 79 - 560 pmol/g | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |

| Cow | nmol/g range | Capillary Column GC-MS | [1] | |

| Pig | nmol/g range | Capillary Column GC-MS | [1] | |

| Sheep | nmol/g range | Capillary Column GC-MS | [1] | |

| Urine | Human | 4.77 ± 2.25 µ g/day | Gas Chromatography-Mass Spectrometry (GC-MS) |

Table 1: Quantitative Data of 5-MIAA in Various Tissues and Fluids.

Data on the concentration of 5-MIAA in other brain regions and cerebrospinal fluid (CSF) are currently limited in the scientific literature.

Endogenous Functions of 5-MIAA

The precise endogenous functions of 5-MIAA are still under investigation, but several potential roles have been proposed based on preclinical studies.

Neuroprotection and Oxidative Stress

A structurally similar compound, 5-methoxyindole-2-carboxylic acid (MICA), has demonstrated neuroprotective effects in models of ischemic stroke.[3] MICA is believed to exert its protective action by preserving mitochondrial function and attenuating oxidative stress.[3] This is achieved, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[3] While direct evidence for 5-MIAA is pending, its structural similarity to MICA suggests it may possess similar neuroprotective and antioxidant properties.

Figure 2: The Nrf2 signaling pathway, a potential target for the antioxidant effects of 5-MIAA.

Role in Cancer

The role of indole compounds in cancer is complex and context-dependent. Some studies have investigated the effects of related methoxyindoles on cancer cell signaling. For instance, 5-methoxytryptophan (a precursor in a related pathway) has been shown to induce apoptosis in colorectal cancer cells through modulation of the PI3K/Akt signaling pathway. The PI3K/Akt and MAPK pathways are central to cell proliferation and survival and are often dysregulated in cancer. While direct studies on 5-MIAA are needed, these findings suggest a potential avenue for investigation into its effects on cancer cell signaling.

Figure 3: The PI3K/Akt and MAPK signaling pathways, potential targets for 5-MIAA in cancer cells.

Influence on Platelet Aggregation

Some indole derivatives have been shown to modulate platelet aggregation. The process of platelet aggregation is a complex cascade involving various signaling molecules and receptors. Key steps include the release of agonists like ADP and thromboxane A2, leading to an increase in intracellular calcium and the activation of glycoprotein IIb/IIIa receptors, which mediate platelet cross-linking. While the direct effect of 5-MIAA on this pathway has not been extensively studied, its structural similarity to other bioactive indoles warrants investigation into its potential role as a modulator of platelet function.

Experimental Protocols

Quantification of 5-MIAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of 5-MIAA in biological matrices. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation:

-

Plasma/Serum/CSF:

-

To 100 µL of sample, add an internal standard (e.g., deuterated 5-MIAA).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Brain/Pineal Gland Tissue:

-

Weigh the frozen tissue and homogenize in a suitable buffer (e.g., 10 volumes of phosphate-buffered saline) on ice.

-

Add an internal standard to an aliquot of the homogenate.

-

Perform protein precipitation and subsequent steps as described for plasma/serum.

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5-MIAA and its internal standard. The exact m/z values will need to be determined by direct infusion of a 5-MIAA standard.

-

3. Data Analysis:

-

Construct a calibration curve using known concentrations of 5-MIAA standards.

-

Quantify the concentration of 5-MIAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 4: General experimental workflow for the quantification of 5-MIAA using LC-MS/MS.

Conclusion and Future Directions

This compound is an intriguing endogenous molecule with the potential for significant biological activity. While its role as a metabolite of the serotonin and melatonin pathways is established, its specific functions are only beginning to be elucidated. The available data suggest potential roles in neuroprotection, oxidative stress modulation, and possibly in the regulation of cell proliferation and platelet function.

Future research should focus on several key areas:

-

Comprehensive Quantification: Determining the precise concentrations of 5-MIAA in various brain regions and cerebrospinal fluid is crucial for understanding its physiological relevance in the central nervous system.

-

Receptor and Target Identification: Identifying the specific receptors or molecular targets through which 5-MIAA exerts its effects is a critical next step.

-

In Vivo Functional Studies: Utilizing animal models to investigate the in vivo effects of 5-MIAA on neurological function, cancer progression, and hemostasis will provide valuable insights into its physiological and pathological roles.

-

Clinical Correlation: Exploring the association between 5-MIAA levels and human diseases, such as neurodegenerative disorders and cancer, may reveal its potential as a biomarker or therapeutic target.

The in-depth study of 5-MIAA holds promise for uncovering novel regulatory mechanisms within the complex network of indoleamine signaling and may open new avenues for therapeutic intervention in a range of diseases.

References

5-Methoxyindoleacetic Acid: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindoleacetic acid (5-MIAA) is an endogenous indoleamine, structurally related to the well-known neurotransmitter serotonin and the hormone melatonin. First identified as a naturally occurring compound in the mid-20th century, 5-MIAA has since been recognized as a significant metabolite in the tryptophan metabolic pathway. Its presence in various biological tissues, most notably the pineal gland, and its potential physiological activities have made it a subject of interest in neurobiology, endocrinology, and pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to 5-MIAA, tailored for a scientific audience.

Discovery and Historical Timeline

The discovery of 5-MIAA is intrinsically linked to the pioneering research on pineal gland biochemistry in the mid-20th century. The timeline below highlights the key milestones in the elucidation of its existence and initial characterization.

-

1958: The groundwork for the discovery of 5-MIAA was laid with the isolation and characterization of melatonin (N-acetyl-5-methoxytryptamine) from bovine pineal glands by Aaron B. Lerner and his colleagues. This discovery spurred further investigation into other methoxyindoles within the pineal gland.

-

1960: Aaron B. Lerner, along with J. D. Case and Y. Takahashi, published a seminal paper detailing the isolation of 5-methoxyindole-3-acetic acid from bovine pineal glands.[1] This marked the official discovery of 5-MIAA as a naturally occurring compound. Their work involved the extraction and purification of the compound, followed by its chemical identification.

-

Post-1960s: Following its discovery, research focused on the metabolic pathways leading to the formation of 5-MIAA. It was established that 5-MIAA is a metabolite of melatonin and can also be synthesized from 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin. The enzyme N-Acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT), was identified as a key enzyme in this process.

-

1980s and beyond: Advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), enabled more precise quantification of 5-MIAA in various biological samples, including the pineal glands of different species and human urine.[2][3] These studies provided valuable insights into its physiological concentrations and potential biological rhythms. Research also began to explore the potential biological activities of 5-MIAA, including its effects on the reproductive system and its pro-oxidant activities in certain experimental conditions.[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | [5] |

| Molecular Weight | 205.21 g/mol | [5] |

| CAS Number | 3471-31-6 | [5] |

| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)acetic acid | [5] |

| Appearance | Solid | [5] |

Experimental Protocols

Isolation of this compound from Bovine Pineal Glands (Adapted from Lerner et al., 1960)

This protocol outlines the key steps for the isolation of 5-MIAA from bovine pineal glands, as originally described by its discoverers.

1. Tissue Extraction:

- Frozen bovine pineal glands are homogenized in a suitable solvent, such as acetone, to extract indolic compounds.

- The homogenate is then filtered to remove solid tissue debris.

2. Solvent Partitioning:

- The acetone extract is evaporated to a smaller volume and then partitioned between an alkaline aqueous solution and an organic solvent like ethyl acetate to separate acidic and neutral indoles. 5-MIAA, being an acidic indole, will preferentially remain in the alkaline aqueous phase.

- The pH of the aqueous phase is then acidified, and the acidic indoles are extracted into an organic solvent.

3. Column Chromatography:

- The crude extract containing acidic indoles is subjected to column chromatography on a stationary phase like silicic acid.

- Elution is performed with a gradient of solvents of increasing polarity to separate the different indole compounds.

4. Identification and Characterization:

- Fractions are collected and analyzed by paper chromatography and spectrophotometry.

- The fraction corresponding to 5-MIAA is identified by its characteristic chromatographic mobility and ultraviolet absorption spectrum.

- Further confirmation of the structure can be achieved by comparing the isolated compound with a synthetically prepared standard of 5-MIAA.

Chemical Synthesis of 5-Methoxyindole-3-acetic acid (General Historical Method)

1. Formation of the Phenylhydrazone:

- 4-Methoxyphenylhydrazine is reacted with a suitable keto-acid or its ester, such as ethyl 4-oxobutanoate, in an acidic medium (e.g., acetic acid) to form the corresponding phenylhydrazone.

2. Fischer Indole Synthesis:

- The resulting phenylhydrazone is heated in the presence of a catalyst, such as zinc chloride or polyphosphoric acid. This induces a cyclization reaction with the elimination of ammonia, leading to the formation of the indole ring.

3. Hydrolysis:

- If an ester was used in the initial step, the resulting indole ester is hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield the final product, 5-methoxyindole-3-acetic acid.

4. Purification:

- The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Signaling Pathways and Biological Activity

The precise signaling pathways of 5-MIAA are not as extensively characterized as those of its parent compounds, serotonin and melatonin. However, research suggests its involvement in several biological processes.

One area of investigation is its potential role in modulating inflammatory responses. Some studies have suggested that 5-MIAA, like other indole compounds, may interact with the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[6] The proposed mechanism involves the inhibition of COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins.

// Nodes node_5MIAA [label="5-Methoxyindoleacetic\nAcid (5-MIAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_COX2 [label="Cyclooxygenase-2\n(COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_PGs [label="Pro-inflammatory\nProstaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; node_Inflammation [label="Inflammatory\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges node_5MIAA -> node_COX2 [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; node_COX2 -> node_PGs [label="Synthesis", fontcolor="#5F6368"]; node_PGs -> node_Inflammation [label="Promotion", fontcolor="#5F6368"]; } dot Caption: Proposed inhibitory effect of 5-MIAA on the COX-2 signaling pathway.

Additionally, 5-MIAA has been shown to exhibit pro-oxidant activity under certain in vitro conditions, particularly in the presence of peroxidases.[4] This activity could have implications for its physiological and pathological roles.

Quantitative Data

The concentration of 5-MIAA has been measured in the pineal glands of various species, providing insights into its relative abundance.

| Species | Tissue | Concentration | Analytical Method | Reference |

| Human | Pineal Gland | 79-560 pmoles/g | Gas Chromatography-Mass Spectrometry | [3] |

| Pig | Pineal Gland | in nmoles/g range | Gas Chromatography-Mass Spectrometry | [2] |

| Cow | Pineal Gland | in nmoles/g range | Gas Chromatography-Mass Spectrometry | [2] |

| Sheep | Pineal Gland | in nmoles/g range | Gas Chromatography-Mass Spectrometry | [2] |

| Rat (Wistar and Sprague-Dawley) | Pineal Gland | Not explicitly quantified, but present | Gas Chromatography-Mass Spectrometry | [2] |

Conclusion

Since its discovery in 1960, this compound has emerged from being a mere curiosity of pineal gland biochemistry to a molecule of interest for its potential physiological roles. The historical journey of its discovery, intertwined with the elucidation of melatonin's functions, highlights the importance of exploring the full spectrum of metabolites in a given biochemical pathway. While much has been learned about its presence and formation, a deeper understanding of its specific signaling pathways and biological functions is still an active area of research. For drug development professionals, the potential modulatory effects of 5-MIAA on inflammatory pathways, as suggested by its interaction with COX-2, may warrant further investigation for therapeutic applications. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers continuing to unravel the complexities of this intriguing indoleamine.

References

- 1. Isolation of melatonin and 5-methoxyindole-3-acetic acid from bovine pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Methoxyindoles in pineal gland of cow, pig, sheep and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration of 5-methoxyindoles in the human pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

5-Methoxyindole-3-acetic Acid (5-MIAA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole derivative that has garnered significant interest in various scientific fields, from plant biology to neuroscience and pharmacology. As a metabolite of melatonin and a structural analog of the principal plant auxin, indole-3-acetic acid (IAA), 5-MIAA possesses a unique profile of biological activities.[1][2] This technical guide provides an in-depth exploration of the physical and chemical properties of 5-MIAA, offering a critical resource for researchers and professionals working with this multifaceted molecule.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical characteristics of 5-MIAA is paramount for its effective use in research and development.

Chemical Structure and Nomenclature

The structural backbone of 5-MIAA is an indole ring, with a methoxy group substituted at the 5-position and an acetic acid moiety at the 3-position.

-

IUPAC Name : 2-(5-methoxy-1H-indol-3-yl)acetic acid[3]

-

CAS Number : 3471-31-6[3]

-

Molecular Formula : C₁₁H₁₁NO₃[3]

-

Molecular Weight : 205.21 g/mol [3]

Physicochemical Data

The physical state and solubility of 5-MIAA are critical parameters for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Off-white to pale brown crystalline powder | N/A |

| Melting Point | 145-151 °C | [2] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |

| UV-Vis (λmax) | 221, 276 nm | [2] |

Spectroscopic Profile

The spectroscopic signature of 5-MIAA is indispensable for its identification and characterization. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

| Chemical Shift (ppm) | Assignment |

| 12.10 | -COOH |

| 10.70 | Indole -NH |

| 7.25 | Aromatic CH |

| 7.19 | Aromatic CH |

| 7.00 | Aromatic CH |

| 6.74 | Aromatic CH |

| 3.74 | -OCH₃ |

| 3.62 | -CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-MIAA would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the indole, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid. A representative spectrum is available through specialized databases.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. The mass spectrum of 5-MIAA is available in public repositories such as PubChem.[3] The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.

Analytical Methodologies

Accurate quantification and analysis of 5-MIAA are crucial for pharmacokinetic, metabolic, and mechanistic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of indole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile compounds like 5-MIAA.

Caption: General workflow for the HPLC analysis of indole derivatives.

This protocol, while developed for IAA and other indoles, provides a strong starting point for the analysis of 5-MIAA.

-

Sample Preparation:

-

For biological matrices, perform a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) to remove interfering substances.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm for enhanced sensitivity and selectivity.

-

-

Quantification:

-

Generate a calibration curve using standards of known 5-MIAA concentrations.

-

Quantify the amount of 5-MIAA in the sample by comparing its peak area to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile compounds. For non-volatile molecules like 5-MIAA, a derivatization step is necessary to increase their volatility.

Caption: General workflow for the GC-MS analysis of indole auxins.

This protocol for IAA can be adapted for 5-MIAA analysis.

-

Sample Preparation and Derivatization:

-

Extract 5-MIAA from the sample matrix as described for HPLC.

-

Derivatize the extracted 5-MIAA to form a volatile ester, for example, by methylation using diazomethane. This step is critical for successful GC analysis.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-